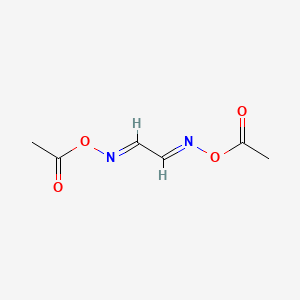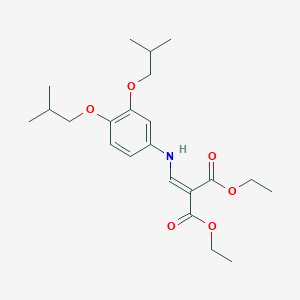
2-Chloro-5-(2,4-dichlorophenoxy)benzene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triclosan has been incorporated into various personal care products such as soaps, toothpastes, and disinfectants since the 1960s . 4-Hydroxy Triclosan is known for its antimicrobial properties and is a subject of interest due to its environmental persistence and potential health impacts.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Triclosan typically involves the chlorination of 2-hydroxy diphenyl ether. The reaction conditions often include the use of chlorine gas in the presence of a catalyst such as ferric chloride. The process requires careful control of temperature and pH to ensure selective chlorination at the desired positions on the aromatic ring .
Industrial Production Methods: Industrial production of 4-Hydroxy Triclosan follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products .
化学反応の分析
Types of Reactions: 4-Hydroxy Triclosan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to less chlorinated phenols.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles facilitate substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Less chlorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
4-Hydroxy Triclosan has diverse applications in scientific research:
Chemistry: Used as a model compound to study halogenated phenols and their reactivity.
Biology: Investigated for its effects on microbial communities and potential as an antimicrobial agent.
Medicine: Explored for its potential use in antimicrobial coatings for medical devices.
Industry: Utilized in the development of antimicrobial materials and products.
作用機序
The antimicrobial action of 4-Hydroxy Triclosan involves the inhibition of fatty acid synthesis in bacteria. It binds to the enoyl-acyl carrier protein reductase enzyme (ENR), preventing the synthesis of essential fatty acids required for bacterial cell membrane formation. This leads to the disruption of bacterial cell membranes and ultimately cell death .
類似化合物との比較
Triclosan: The parent compound, widely used in personal care products.
Methyl Triclosan: A methylated derivative with similar antimicrobial properties.
Chlorinated Phenols: A group of compounds with varying degrees of chlorination and antimicrobial activity.
Uniqueness: 4-Hydroxy Triclosan is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its environmental persistence and potential health impacts make it a compound of significant interest in environmental and health research .
特性
分子式 |
C12H7Cl3O3 |
|---|---|
分子量 |
305.5 g/mol |
IUPAC名 |
2-chloro-5-(2,4-dichlorophenoxy)benzene-1,4-diol |
InChI |
InChI=1S/C12H7Cl3O3/c13-6-1-2-11(8(15)3-6)18-12-5-9(16)7(14)4-10(12)17/h1-5,16-17H |
InChIキー |
RLUNGJHVZZJUPR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C=C(C(=C2)O)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


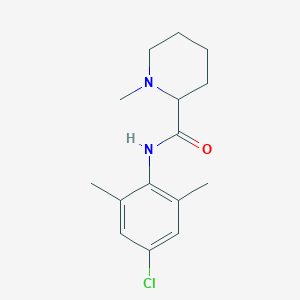
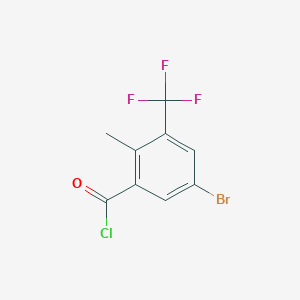

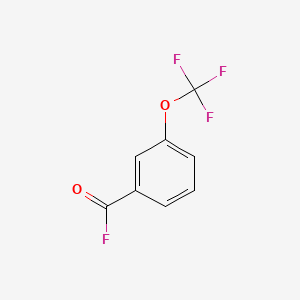
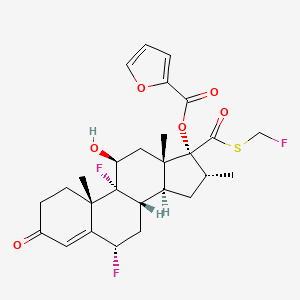
![2-[(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy]-N-methyl-ethanamine](/img/structure/B13422048.png)

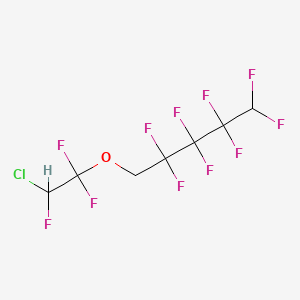
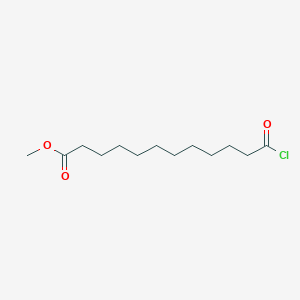
![2,9,11,18,20,27-Hexazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(27),3,5,7,9,12,14,16,18,21,23,25-dodecaene](/img/structure/B13422059.png)

